3-(5-(1,3-Dioxolan-2-YL)-2-thienyl)-2-methyl-1-propene
Overview
Description
3-(5-(1,3-Dioxolan-2-YL)-2-thienyl)-2-methyl-1-propene is an organic compound featuring a 1,3-dioxolane ring attached to a thienyl group, which is further connected to a propene chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-(1,3-Dioxolan-2-YL)-2-thienyl)-2-methyl-1-propene typically involves the formation of the 1,3-dioxolane ring through the acetalization of aldehydes or ketones with ethylene glycol . The thienyl group can be introduced via a coupling reaction, such as a Suzuki or Stille coupling, using appropriate thienyl halides and organometallic reagents . The final step involves the addition of a propene chain through a Wittig reaction or similar olefination process .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production process .
Chemical Reactions Analysis
Types of Reactions
3-(5-(1,3-Dioxolan-2-YL)-2-thienyl)-2-methyl-1-propene undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Sodium hydride, organolithium compounds
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiols, thioethers
Substitution: Various substituted thienyl derivatives
Scientific Research Applications
3-(5-(1,3-Dioxolan-2-YL)-2-thienyl)-2-methyl-1-propene has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and antimicrobial activities.
Mechanism of Action
The mechanism of action of 3-(5-(1,3-Dioxolan-2-YL)-2-thienyl)-2-methyl-1-propene involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The 1,3-dioxolane ring and thienyl group contribute to its binding affinity and specificity . The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1,3-Dioxolan-2-ylmethyltriphenylphosphonium bromide: Used in Wittig olefination reactions.
Tetraaryl-1,3-dioxolane-4,5-dimethanols: Catalysts for addition reactions.
Aldehyde Substituted Phthalocyanines: Used in the synthesis of phthalocyanine derivatives.
Uniqueness
3-(5-(1,3-Dioxolan-2-YL)-2-thienyl)-2-methyl-1-propene is unique due to its combination of a 1,3-dioxolane ring and a thienyl group, which imparts distinct chemical and physical properties
Properties
IUPAC Name |
2-[5-(2-methylprop-2-enyl)thiophen-2-yl]-1,3-dioxolane | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2S/c1-8(2)7-9-3-4-10(14-9)11-12-5-6-13-11/h3-4,11H,1,5-7H2,2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHWGEUKGVSUTEX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CC1=CC=C(S1)C2OCCO2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.